(4-Ethylphenyl)(3-methanesulfonylphenyl)methanamine
Description
The compound (4-Ethylphenyl)(3-methanesulfonylphenyl)methanamine (CAS: 1038375-57-3) is a substituted methanamine derivative featuring a 4-ethylphenyl group and a 3-methanesulfonylphenyl moiety attached to a central amine-bearing carbon. Its structure combines aromatic and sulfonyl functional groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
(4-ethylphenyl)-(3-methylsulfonylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-3-12-7-9-13(10-8-12)16(17)14-5-4-6-15(11-14)20(2,18)19/h4-11,16H,3,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOHNTVXLLKRLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC(=CC=C2)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The biological activity of (4-Ethylphenyl)(3-methanesulfonylphenyl)methanamine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can lead to modulation of signaling pathways and cellular processes. For example, compounds with similar structures have been shown to inhibit specific kinases, which play critical roles in cell proliferation and survival.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : The compound is expected to be well-absorbed due to its lipophilic nature.
- Distribution : It likely distributes widely in tissues, facilitated by its ability to cross cell membranes.
- Metabolism : Primarily metabolized in the liver through phase I and phase II reactions.
- Excretion : Predominantly excreted via urine.
In Vitro Studies
Recent studies have demonstrated the anticancer potential of structurally related compounds. For instance, derivatives of thiazole have shown significant cytotoxicity against various cancer cell lines, including lung adenocarcinoma and colon adenocarcinoma cells. These findings suggest that this compound may exhibit similar properties.
Table 1: Summary of In Vitro Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | A549 (Lung) | 5 | Inhibition of MAPK/ERK pathway |
| B | SW480 (Colon) | 10 | Induction of apoptosis |
| C | CH1/PA-1 (Ovarian) | 7 | Cell cycle arrest |
Case Studies
- Antimicrobial Activity : A study explored the antimicrobial effects of similar compounds, indicating that they could inhibit bacterial growth by disrupting cell membrane integrity.
- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties observed in animal models, where treatment with related amines reduced markers of inflammation.
Cellular Effects
The compound's influence on cellular processes includes:
- Cell Signaling : Modulation of pathways such as MAPK/ERK has been documented in related compounds.
- Gene Expression : Changes in gene expression profiles have been observed, particularly in cancer cell lines where apoptosis was induced.
Temporal and Dosage Effects
Research indicates that the effects of this compound can vary significantly with dosage:
- Low Doses : Potentially beneficial effects such as anti-inflammatory responses.
- High Doses : May lead to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table highlights key structural analogs and their distinguishing features:
Key Differences in Functional Groups and Pharmacological Implications
Sulfonyl vs. Sulfonyl groups are known to improve metabolic stability and solubility, as seen in [4-(ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride .
Aromatic Substitution Patterns: The 4-ethylphenyl moiety is common in analogs like IM-3, which demonstrated CNS activity in rats . However, replacing the imidazolidinone core with a methanesulfonylphenyl group (as in the target compound) may shift activity toward peripheral targets.
Amine Functionalization :
- Secondary amines (e.g., N-[(4-ethylphenyl)methyl]cyclopentanamine ) often exhibit improved membrane permeability compared to primary amines . The primary amine in the target compound may limit bioavailability but enhance specificity for certain receptors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
